[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
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Overview
Description
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with amine groups. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-3-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antitumor properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds used in various chemical reactions.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine can be compared with other similar pyrazole derivatives:
3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine: This compound has similar structural features but differs in the substitution pattern on the pyrazole ring.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound contains a piperazine ring, making it structurally distinct but functionally similar in some applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C13H21N5 |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-6-18-13(8-11(2)15-18)10-14-9-12-5-7-17(3)16-12/h5,7-8,14H,4,6,9-10H2,1-3H3 |
InChI Key |
UZQCOVQOOAZCLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)C |
Origin of Product |
United States |
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